1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE
Description
1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE is a complex organic compound that combines the structural features of tetrahydroquinoline and triazinoindole
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-17(25-11-5-7-13-6-1-4-10-16(13)25)12-27-20-22-19-18(23-24-20)14-8-2-3-9-15(14)21-19/h1-4,6,8-10H,5,7,11-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPDZHMQNBORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoline moiety, followed by the introduction of the triazinoindole group. Common reagents used in these reactions include acylating agents, dehydrating agents, and various catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave irradiation or continuous flow reactors .
Chemical Reactions Analysis
1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides
Scientific Research Applications
1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE include:
1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one: Shares the tetrahydroquinoline moiety but lacks the triazinoindole group.
1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride: Contains a different heterocyclic structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with a chloro and methoxy substitution
These comparisons highlight the uniqueness of the compound due to the presence of both tetrahydroquinoline and triazinoindole moieties, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
